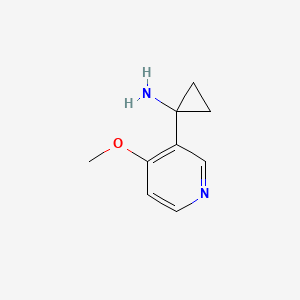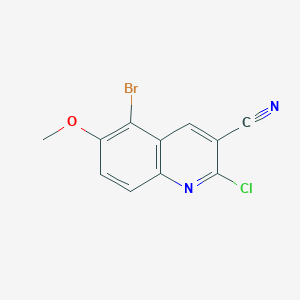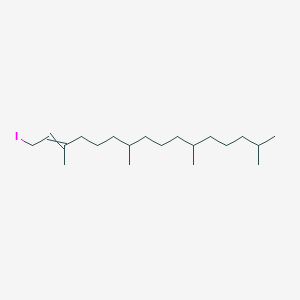
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is a chemical compound known for its unique structure and properties It is an iodinated derivative of a long-chain hydrocarbon with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene typically involves the iodination of 3,7,11,15-tetramethylhexadec-2-ene. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually conducted in an organic solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the parent hydrocarbon, 3,7,11,15-tetramethylhexadec-2-ene.
Scientific Research Applications
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The presence of multiple methyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: A similar compound with an acetate group instead of an iodine atom.
2-Hexadecene, 3,7,11,15-tetramethyl-: A non-iodinated analog with similar structural features.
Uniqueness
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated analogs. The iodine atom enhances its potential for use in radiolabeling and as a reactive intermediate in organic synthesis.
Properties
CAS No. |
918648-14-3 |
|---|---|
Molecular Formula |
C20H39I |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-iodo-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H39I/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3 |
InChI Key |
ZCYQJDVYCGTEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


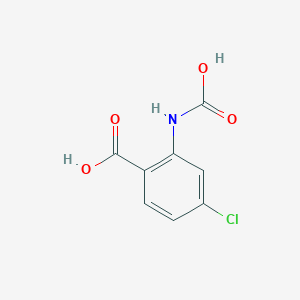
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)

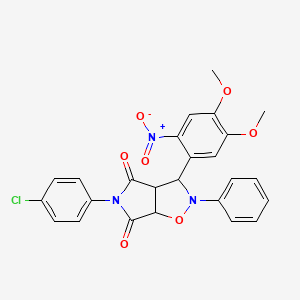
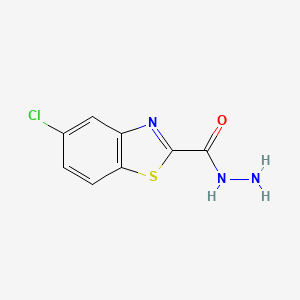
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
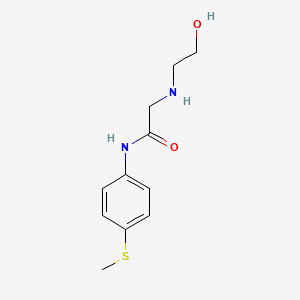
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)
